molecular formula C16H24N2O2 B1373219 tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate CAS No. 1333676-96-2

tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate

Cat. No. B1373219
CAS RN: 1333676-96-2
M. Wt: 276.37 g/mol
InChI Key: XHBPJMUXDVUTRW-UHFFFAOYSA-N
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Description

“tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate” is a chemical compound with the CAS Number: 1333676-96-2 . It has a molecular weight of 276.38 . The IUPAC name for this compound is tert-butyl 4-(cyclopropylamino)-3-methylbenzylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H24N2O2/c1-11-9-12(5-8-14(11)18-13-6-7-13)10-17-15(19)20-16(2,3)4/h5,8-9,13,18H,6-7,10H2,1-4H3,(H,17,19) . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.38 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Enantioselective Synthesis

The compound tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has been determined to confirm the relative substitution of the cyclopentane ring, aligning with that in β-2-deoxyribosylamine, which is essential for the synthesis of nucleotide analogues (Ober et al., 2004).

Diels‐Alder Reaction

This compound also plays a role in the preparation and subsequent Diels‐Alder reactions, contributing to the synthesis of complex organic molecules. It acts as an intermediate in various chemical transformations, illustrating its versatility in synthetic organic chemistry (Padwa et al., 2003).

Synthesis of Biologically Active Compounds

Additionally, tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate is used in synthesizing biologically active compounds, such as omisertinib (AZD9291), highlighting its importance in medicinal chemistry. The synthesis method for this compound is optimized to improve yield and efficiency, demonstrating its critical role in drug development processes (Zhao et al., 2017).

Directed Hydrogenation

The compound is also involved in directed hydrogenation processes to yield specific diastereomers, which are crucial for developing enantiopure substances in pharmaceuticals. This demonstrates its utility in stereochemical manipulations within organic synthesis (Smith et al., 2001).

properties

IUPAC Name

tert-butyl N-[[4-(cyclopropylamino)-3-methylphenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-9-12(5-8-14(11)18-13-6-7-13)10-17-15(19)20-16(2,3)4/h5,8-9,13,18H,6-7,10H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBPJMUXDVUTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate

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